
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group and a dioxobutyl group attached to a central oxobutanamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide typically involves the reaction of 2-aminophenylamine with a suitable dioxobutyl derivative under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and amide formation. Common reagents used in the synthesis may include acyl chlorides, anhydrides, and catalysts such as Lewis acids.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反应分析
Types of Reactions
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, while the dioxobutyl group can modulate the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide: can be compared with other amides such as N-(2-aminophenyl)-N-(1,3-dioxobutyl)-2-oxobutanamide or N-(2-aminophenyl)-N-(1,3-dioxobutyl)-4-oxobutanamide.
Differences: The position and nature of the oxo groups can significantly influence the compound’s chemical properties and reactivity.
Uniqueness
The unique combination of the aminophenyl and dioxobutyl groups in this compound imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged for targeted applications in research and industry.
属性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-3-oxo-N-(3-oxobutanoyl)butanamide |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)7-13(19)16(14(20)8-10(2)18)12-6-4-3-5-11(12)15/h3-6H,7-8,15H2,1-2H3 |
InChI 键 |
ODKDDSSGLNTJMH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)N(C1=CC=CC=C1N)C(=O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
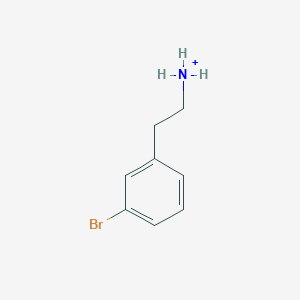
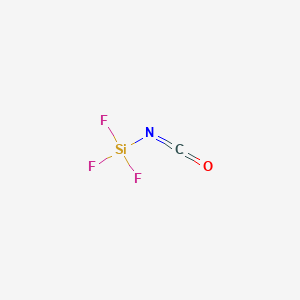
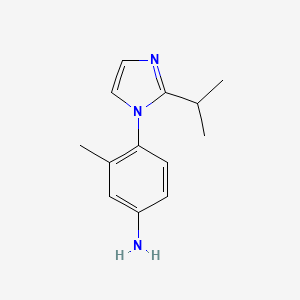
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
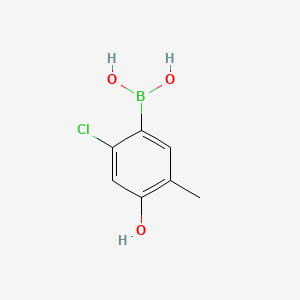
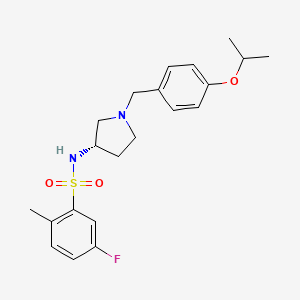
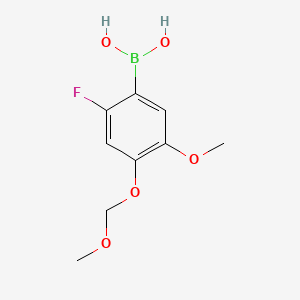
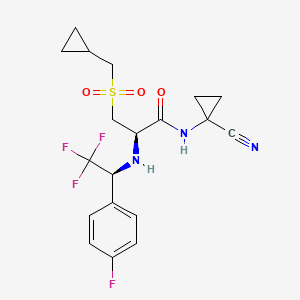
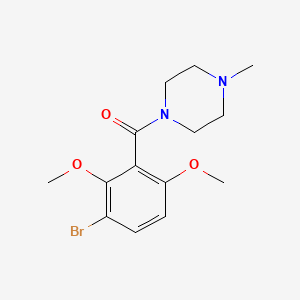
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)

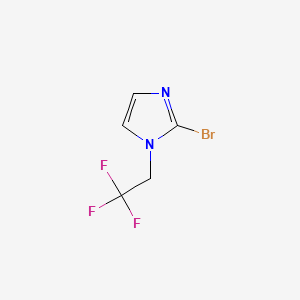
![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)
